4-(3-(Pyrrolidin-2-yl)propyl)morpholine
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Overview
Description
4-(3-(Pyrrolidin-2-yl)propyl)morpholine is a heterocyclic compound that features both a pyrrolidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrrolidin-2-yl)propyl)morpholine typically involves the reaction of pyrrolidine with a propyl halide, followed by the introduction of a morpholine ring. One common method involves the use of a nucleophilic substitution reaction where pyrrolidine reacts with 1-bromo-3-chloropropane to form 3-(pyrrolidin-2-yl)propyl chloride. This intermediate is then reacted with morpholine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyrrolidin-2-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-(3-(Pyrrolidin-2-yl)propyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-(Pyrrolidin-2-yl)propyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Morpholine: Contains only the morpholine ring.
Piperidine: Similar to pyrrolidine but with a six-membered ring.
Uniqueness
4-(3-(Pyrrolidin-2-yl)propyl)morpholine is unique due to the combination of both pyrrolidine and morpholine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for more versatile interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-(3-pyrrolidin-2-ylpropyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1-3-11(12-5-1)4-2-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
InChI Key |
JTDLGEPJLQBOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCCN2CCOCC2 |
Origin of Product |
United States |
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